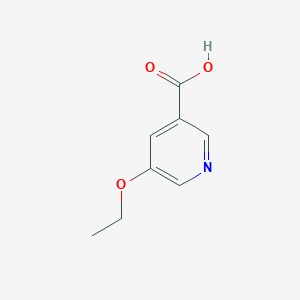

5-Ethoxynicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxynicotinic acid is an organic compound with the chemical formula C8H9NO3. It is a derivative of nicotinic acid, characterized by the presence of an ethoxy group at the 5-position of the pyridine ring. This compound is a white to light yellow solid, insoluble in water but soluble in organic solvents. It is used primarily in organic synthesis as an intermediate or raw material .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxynicotinic acid typically involves the reaction of pyridine with chloroacetic acid ester to form 5-chloropyridine. This intermediate is then reacted with ethanol to yield the target compound .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used.

Reduction: Hydrogenation with catalysts like palladium on carbon.

Substitution: Reagents such as sodium ethoxide or other nucleophiles.

Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

5-Ethoxynicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of 5-Ethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative and reductive reactions in biological systems .

Comparaison Avec Des Composés Similaires

Nicotinic Acid: A precursor and structurally similar compound, used in the treatment of pellagra and hyperlipidemia.

5-Methoxynicotinic Acid: Another derivative with a methoxy group instead of an ethoxy group.

5-Chloronicotinic Acid: Contains a chlorine atom at the 5-position instead of an ethoxy group.

Uniqueness: 5-Ethoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility in organic solvents and may influence its reactivity compared to other nicotinic acid derivatives .

Activité Biologique

5-Ethoxynicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C_9H_11NO_2) is characterized by the presence of an ethoxy group attached to the pyridine ring of nicotinic acid. This modification influences its solubility, bioavailability, and biological interactions. The compound is structurally related to other nicotinic acid derivatives, which have been studied for various pharmacological effects.

The biological activity of this compound may be attributed to several mechanisms:

- Vasodilation : Similar to other nicotinic acid derivatives, it may induce vasodilation through the release of prostaglandins, enhancing local blood flow .

- Antioxidant Activity : Research indicates that compounds related to nicotinic acid can exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, similar to its analogs .

1. Antioxidant Properties

Studies have shown that this compound possesses significant antioxidant activity. This is measured using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound's ability to scavenge free radicals suggests a role in protecting cells from oxidative damage.

| Assay Type | Result (mg TE/g) |

|---|---|

| DPPH | 90.98 |

| FRAP | 109.52 |

These results indicate that this compound may contribute to the prevention of chronic diseases associated with oxidative stress .

2. Anti-inflammatory Effects

Research indicates that nicotinic acid derivatives can modulate inflammatory responses. The potential anti-inflammatory effects of this compound could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It could enhance cognitive function by modulating cholinergic activity in the brain, similar to other nicotinic compounds known for their roles in neuroprotection and cognition enhancement .

Case Studies and Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

- Study on Antioxidant Activity : A study demonstrated that this compound exhibited higher antioxidant activity compared to other related compounds, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .

- Neuroprotective Study : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential therapeutic application in neurodegenerative diseases .

Propriétés

IUPAC Name |

5-ethoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJKRLJAGJNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.